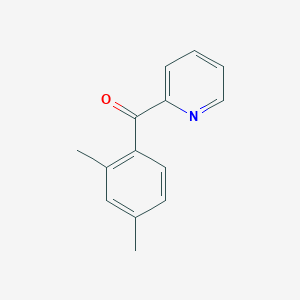

2-(2,4-Dimethylbenzoyl)pyridine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-(2,4-Dimethylbenzoyl)pyridine typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 2,4-dimethylbenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

2-(2,4-Dimethylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-(2,4-Dimethylbenzoyl)pyridine serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Notably, it is used in the production of 4-(pyridin-2-yl)benzaldehyde, which is an important precursor for anti-HIV drugs. The synthesis involves brominating 2-(p-tolyl)pyridine and reacting it with hexamine, demonstrating its utility in drug development processes .

Case Study: Anti-HIV Drug Synthesis

A patent describes a method for synthesizing 4-(pyridin-2-yl)benzaldehyde using 2-(p-tolyl)pyridine as an intermediate. This compound is crucial for creating anti-HIV agents, highlighting the role of this compound in therapeutic applications .

Material Science

In material science, this compound is investigated for its properties as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate polymerization makes it valuable in producing coatings and adhesives.

Data Table: Photoinitiator Properties

| Property | Value |

|---|---|

| Absorption Wavelength | UV range (200-400 nm) |

| Initiation Efficiency | High |

| Application | Coatings, Adhesives |

Recent studies have explored the biological activities of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit antibacterial and anti-inflammatory properties.

Synthesis and Methodology

The synthesis of this compound involves several steps that can be optimized for yield and purity. The common methods include:

- Benzoylation of Pyridine : Reacting pyridine with benzoyl chloride.

- Dimethylation : Introducing methyl groups at the 2 and 4 positions of the benzene ring.

These synthetic routes are crucial for producing high-purity samples for research purposes.

Mecanismo De Acción

The mechanism by which 2-(2,4-Dimethylbenzoyl)pyridine exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets are subjects of ongoing research .

Comparación Con Compuestos Similares

2-(2,4-Dimethylbenzoyl)pyridine can be compared with other benzoylpyridine derivatives, such as:

2-Benzoylpyridine: Lacks the methyl groups, resulting in different physical and chemical properties.

2-(2,6-Dimethylbenzoyl)pyridine: The position of the methyl groups affects the compound’s reactivity and interactions.

2-(4-Methylbenzoyl)pyridine: The presence of a single methyl group alters its steric and electronic characteristics

Actividad Biológica

2-(2,4-Dimethylbenzoyl)pyridine is a compound of significant interest in biochemical research due to its interactions with various biomolecules and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and research findings.

This compound exhibits a range of biochemical activities through its interactions with enzymes and proteins. Key properties include:

- Enzyme Interactions : The compound interacts with enzymes involved in oxidation-reduction reactions, particularly those utilizing pyridine coenzymes like NAD and NADP. These interactions are crucial for energy production and reductive synthesis.

- ADP-Ribosylation Influence : It may impact protein ADP-ribosylation and poly-ADP-ribose synthesis, which are vital for DNA repair and cellular differentiation.

Cellular Effects

The compound has notable effects on various cell types:

- Cell Signaling : It modulates signaling pathways that influence gene expression and cellular metabolism. This modulation can alter the balance between oxidized and reduced forms of pyridine coenzymes, affecting metabolic pathways.

- Cytotoxicity : In studies involving human tumor cell lines (e.g., A549 lung carcinoma), this compound displayed moderate cytotoxic activity, suggesting potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves several key processes:

- Binding Interactions : The compound binds to biomolecules, leading to enzyme inhibition or activation. This affects various metabolic pathways and cellular functions.

- Gene Expression Modulation : It may influence the activity of transcription factors and regulatory proteins, thereby altering gene expression profiles within cells.

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent:

- Beneficial Effects : At lower doses, it may enhance cellular metabolism and energy production.

- Toxic Effects : Higher doses can lead to enzyme inhibition and oxidative stress, resulting in cellular damage.

Metabolic Pathways

The compound is involved in several critical metabolic pathways:

- Energy Production : It participates in pathways utilizing NAD and NADP coenzymes essential for energy metabolism.

- Cytotoxic Compound Production : It may influence the production of cytotoxic metabolites and affect processes like phagocytosis.

Transport and Distribution

The transport mechanisms of this compound within biological systems are crucial for its activity:

- Cellular Localization : The compound's distribution across cell membranes affects its biochemical activity. Studies indicate that it can accumulate in specific cellular compartments, enhancing its interactions with target biomolecules.

Case Studies

Recent studies have highlighted the biological activity of this compound:

- Cytotoxicity in Cancer Cell Lines :

- Mechanism of Action :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-7-12(11(2)9-10)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJSQABUSNKSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355699 | |

| Record name | 2-(2,4-DIMETHYLBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-45-5 | |

| Record name | 2-(2,4-DIMETHYLBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.